Thieno[3,4-b]thiophene-4-carbaldehyde
Description
Properties
CAS No. |
25674-36-6 |
|---|---|
Molecular Formula |
C7H4OS2 |
Molecular Weight |
168.2 g/mol |
IUPAC Name |
thieno[2,3-c]thiophene-4-carbaldehyde |
InChI |
InChI=1S/C7H4OS2/c8-3-6-5-1-2-9-7(5)4-10-6/h1-4H |
InChI Key |
JCHVKBQUVSXNQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CSC(=C21)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 4-Carbaldehyde vs. 2-Carbaldehyde Derivatives
Thieno[3,4-b]thiophene-2-carbaldehyde (TT-2-CA) is a positional isomer of TT-4-CA, differing in the aldehyde group’s placement on the fused ring system. This positional variance significantly alters electronic properties:
- Conjugation and Bandgap : TT-4-CA promotes more linear conjugation in polymers due to its symmetric alignment, reducing steric hindrance and enabling tighter π-π stacking. In contrast, TT-2-CA introduces torsional strain in polymer backbones, widening the bandgap and reducing charge mobility .
- Solar Cell Performance : Polymers derived from TT-4-CA (e.g., PTB7) exhibit PCEs >7% in BHJ devices, whereas TT-2-CA-based analogs (e.g., PBDTTT-E) show lower PCEs (~5–6%) due to suboptimal Voc and fill factor (FF) .
Table 1: Comparison of TT-4-CA and TT-2-CA Derivatives
| Property | TT-4-CA Derivatives (e.g., PTB7) | TT-2-CA Derivatives (e.g., PBDTTT-E) |
|---|---|---|
| Aldehyde Position | 4 | 2 |
| Bandgap (eV) | 1.6–1.8 | 1.8–2.0 |
| PCE (%) | 7.4–10.6 | 5.0–6.5 |
| Voc (V) | 0.74–0.81 | 0.65–0.72 |
| Key Reference |
Substituent Variations: Carbaldehyde vs. Ester, Hydroxyl, and Bromo Derivatives
Functional group modifications on the thienothiophene core profoundly influence solubility, reactivity, and optoelectronic properties:
- Ethyl Thieno[3,4-b]thiophene-2-carboxylate: The ester group enhances solubility in nonpolar solvents but reduces electron-withdrawing strength compared to -CHO, leading to higher HOMO levels and lower Voc in devices .
- Thieno[3,4-b]thiophene-2-ylmethanol: The hydroxyl group introduces hydrogen-bonding interactions, improving film morphology but increasing recombination losses in solar cells .
- 4-Bromothiophene-3-carbaldehyde : Bromine substitution at the 3-position enables cross-coupling reactions for polymer diversification, though it may sterically hinder conjugation .
Table 2: Impact of Functional Groups on Thienothiophene Derivatives
Fluorinated vs. Non-Fluorinated Derivatives
Fluorine substitution on thienothiophene units is a key strategy for optimizing polymer performance:
- PTB7 (Fluorinated TT): Incorporates a fluorine atom on the TT unit, lowering the HOMO level by ~0.1–0.2 eV compared to non-fluorinated analogs. This increases Voc by 50–100 mV and enhances charge dissociation efficiency (>90%) .
- PBDTTT-E (Non-Fluorinated TT): Absence of fluorine results in higher HOMO levels, limiting Voc to <0.75 V and reducing PCE by ~20–30% .
Q & A
Basic: What are the key synthetic routes for Thieno[3,4-b]thiophene-4-carbaldehyde, and how can purity be optimized?
Methodological Answer:
this compound is typically synthesized via functionalization of the thienothiophene core. A common approach involves bromination followed by formylation. For example, in a synthesis protocol, ethyl thieno[3,4-b]thiophene-2-carboxylate is hydrolyzed to the carboxylic acid, reduced to the alcohol, and oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) . Purity is ensured through column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Yield optimization (70–85%) requires strict control of reaction temperature (0–5°C during formylation) and inert atmospheres to prevent oxidation side reactions. Characterization via H-NMR should confirm the aldehyde proton at δ 9.8–10.2 ppm .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
Essential techniques include:
- NMR Spectroscopy : H and C-NMR to identify the aldehyde proton (δ ~10 ppm) and aromatic backbone signals (δ 6.5–8.5 ppm). C-NMR should show the carbonyl carbon at δ ~185 ppm .
- IR Spectroscopy : A strong C=O stretch at ~1680–1710 cm confirms the aldehyde group .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 168.0 for CHOS) .
- Elemental Analysis : Combustion analysis (C, H, S) should match theoretical values within ±0.4% .
Advanced: How can researchers design experiments to study electronic properties in conjugated polymer systems?
Methodological Answer:
To evaluate electronic behavior in polymers:
- UV-vis-NIR Spectroscopy : Measure absorption edges to calculate optical band gaps (e.g., 1.4–1.8 eV for thienothiophene-based copolymers) .
- Cyclic Voltammetry (CV) : Determine HOMO/LUMO levels using ferrocene as a reference. For example, fluorinated derivatives show LUMO lowering by ~0.3 eV due to electron-withdrawing effects .
- Density Functional Theory (DFT) : Model quinoid stabilization effects of the thieno[3,4-b]thiophene unit on band structure .
- Thin-Film Characterization : Use atomic force microscopy (AFM) to correlate morphology with charge transport in solar cell devices .
Advanced: How should discrepancies in NMR data between synthesis batches be resolved?
Methodological Answer:
Contradictions often arise from residual solvents, regioisomers, or oxidation byproducts. Strategies include:
- Deuterated Solvent Swapping : Compare spectra in CDCl vs. DMSO- to identify solvent shifts .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish aldehyde protons from aromatic protons .
- Spiking Experiments : Add authentic samples to the mixture to confirm peak assignments .
- HPLC-PDA : Use reverse-phase HPLC with photodiode array detection to isolate impurities (>98% purity threshold) .
Advanced: What role does the aldehyde group play in copolymer design for organic photovoltaics?
Methodological Answer:
The aldehyde group serves as a reactive site for:
- Knoevenagel Condensation : Coupling with electron-deficient units (e.g., dicyanovinylene) to extend conjugation and lower band gaps .
- Post-Polymerization Functionalization : Introducing side chains (e.g., alkyl or fluorinated groups) to tune solubility and HOMO/LUMO alignment. For example, fluorination reduces HOMO levels by ~0.2 eV, enhancing open-circuit voltage in solar cells .
- Crosslinking : Stabilize polymer morphology via aldehyde-amine Schiff base reactions, improving thermal stability .
Advanced: How can computational methods guide the optimization of thienothiophene-based materials?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict packing behavior in thin films to optimize crystallinity .
- Time-Dependent DFT (TD-DFT) : Model charge-transfer excitations and validate experimental UV-vis transitions .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···S contacts) to design materials with enhanced charge mobility .
Advanced: What strategies mitigate batch-to-batch variability in polymerization reactions?
Methodological Answer:
- Stoichiometric Precision : Use Schlenk-line techniques for exact monomer/catalyst ratios (e.g., 1:1 thienothiophene:comonomer) .
- Inert Atmosphere Control : Rigorous degassing (N/Ar) prevents oxidative side reactions during Stille or Suzuki couplings .
- Real-Time Monitoring : Employ gel permeation chromatography (GPC) to track molecular weight ( ~20–50 kDa) and dispersity (Đ < 2.0) during polymerization .
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